Navigating the Landscape of Difluoromethyl Pyrazole Carboxylic Acids: A Technical Guide
Navigating the Landscape of Difluoromethyl Pyrazole Carboxylic Acids: A Technical Guide
An In-depth Examination of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its Commercially Significant Isomer
For researchers and professionals in drug development and agrochemical synthesis, pyrazole derivatives represent a cornerstone of modern heterocyclic chemistry. Their diverse biological activities have led to numerous applications, from pharmaceuticals to advanced fungicides.[1][2] This guide provides a detailed technical overview of the properties, synthesis, and applications of difluoromethyl pyrazole carboxylic acids, with a primary focus on the requested, albeit less documented, 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid , and a comprehensive analysis of its well-characterized and industrially vital isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
Part 1: The Elusive Target: 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Physicochemical Properties
Basic physicochemical properties have been reported by commercial suppliers. These are summarized below. It is critical to note that one major supplier explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O₂ | |
| Molecular Weight | 176.12 g/mol | |
| Physical Form | Solid | |
| InChI Key | AAHYTWRSQZFZCM-UHFFFAOYSA-N | |
| SMILES | Cn1nc(cc1C(O)=O)C(F)F | |
| CAS Number | 1052617-38-5 | [4] |
Synthesis and Reactivity: A Knowledge Gap
The primary challenge in synthesizing 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid lies in achieving the correct regioselectivity. The cyclocondensation reactions typically used to form the pyrazole ring often yield a mixture of isomers.[5] General methods for synthesizing pyrazole-5-carboxylic acids exist, often involving the reaction of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[6] However, the specific precursors and reaction conditions required to favor the 5-carboxy isomer in this particular substitution pattern are not well-documented.
The synthesis of pyrazoles is a well-established field, with common methods including the Knorr pyrazole synthesis (reaction of a hydrazine with a 1,3-dicarbonyl compound) and 1,3-dipolar cycloadditions.[7][8] The regiochemical outcome of these reactions is highly dependent on the nature and position of the substituents on both the hydrazine and the dicarbonyl component, as well as the reaction conditions (e.g., pH).[9] For researchers aiming to synthesize the 5-carboxylic acid isomer, a careful selection of starting materials and a thorough investigation of reaction conditions would be necessary to control the regioselectivity of the cyclization step.[5][10]
Part 2: The Industrial Workhorse: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
In stark contrast to its 5-carboxy isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 176969-34-9) is a well-characterized and highly significant chemical intermediate.[11] It serves as a key building block for a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[11]
Physicochemical Properties
The properties of this isomer are well-documented and are presented below for comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O₂ | [12] |
| Molecular Weight | 176.12 g/mol | [12] |
| Physical Form | White to Off-White Solid/Powder | [12][13] |
| Melting Point | 200–201 °C | [11] |
| InChI Key | RLOHOBNEYHBZID-UHFFFAOYSA-N | [11] |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [11] |
| CAS Number | 176969-34-9 | [11][12] |
Synthesis and Mechanism
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied and optimized for large-scale industrial production.[11] The general and most common synthetic route starts from the ethyl ester of difluoroacetoacetic acid.[11]
The causality behind the experimental choices is rooted in achieving high regioselectivity and yield. The initial reaction with triethyl orthoformate in acetic anhydride creates a more reactive intermediate that, upon reaction with methyl hydrazine, preferentially leads to the desired 4-carboxylate isomer. The subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.
Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [11][14]
Step 1: Synthesis of the Pyrazole Ester Intermediate
-
Reaction Setup: In a suitable reaction vessel, charge the ethyl ester of difluoroacetoacetic acid.
-
Reagent Addition: Add triethyl orthoformate in the presence of acetic anhydride.
-
Reaction Conditions: Heat the mixture. The exact temperature and time are optimized based on the scale of the reaction.
-
Work-up: After the reaction is complete, the excess reagents are typically removed under reduced pressure.
-
Cyclization: The resulting intermediate is then reacted with methyl hydrazine. This is often done at low temperatures to control the exothermicity of the reaction. The use of a catalyst, such as sodium iodide or potassium iodide, can improve the reaction rate and yield.[14]
-
Isolation: The product, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is isolated. This step may involve extraction and purification by crystallization or chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: The pyrazole ester from Step 1 is dissolved in a suitable solvent, often an alcohol/water mixture.
-
Reagent Addition: An aqueous solution of a base, such as sodium hydroxide, is added.
-
Reaction Conditions: The mixture is heated to reflux until the hydrolysis is complete, which can be monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., an isopropanol/water mixture) can be performed for further purification.[14]
Logical Flow of Synthesis
The synthesis pathway is designed to build the pyrazole ring with the desired substitution pattern. The choice of starting materials is critical for the final regiochemistry.
Caption: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Applications in Agrochemicals
The primary and most significant application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is as a precursor for a range of potent fungicides.[11] Amides derived from this acid are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[11][15] This inhibition disrupts the fungus's energy production, leading to its death.
Several highly successful commercial fungicides are based on this pyrazole core, including:
-
Bixafen
-
Fluxapyroxad
-
Isopyrazam
-
Sedaxane
-
Benzovindiflupyr
These fungicides exhibit broad-spectrum activity against various plant pathogens.[11][15] The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these compounds.
Part 3: Broader Context and Future Directions
The study of pyrazole carboxylic acids is an active area of research due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16] They are also used as ligands in the synthesis of metal-organic frameworks (MOFs).[17]
For researchers interested in the less-common 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the challenge lies in developing a regioselective synthesis. A review of synthetic methodologies for pyrazole-3/5-carboxylic acids suggests that achieving high regioselectivity can be problematic and often depends on the specific substrates and reaction conditions.[5] Future work in this area could involve exploring novel catalytic systems or synthetic routes that allow for precise control over the cyclization reaction to favor the 5-carboxy isomer. Such a breakthrough would open up new avenues for creating novel pyrazole derivatives with potentially unique biological activities, further expanding the already impressive utility of this important class of heterocyclic compounds.
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